7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Overview
Description
7,7-Difluoro-6-methyl-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving fluorinated precursors and azabicyclic compounds.
Reaction Conditions: The key steps include fluorination reactions, cyclization processes, and methylation. These reactions are usually carried out under controlled temperatures and pressures to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Larger reactors and optimized reaction conditions to handle bulk quantities.
Automation: Use of automated systems for precise control of reaction parameters.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological systems and its effects on cellular processes.
Industry:
Material Science:
Chemical Engineering: Used in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride: Similar in structure but lacks the methyl group.
6-Methyl-3-azabicyclo[4.1.0]heptane Hydrochloride: Similar but without the fluorine atoms.
Uniqueness: The presence of both fluorine atoms and a methyl group in 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride makes it unique. This combination enhances its chemical stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVDXSNBAWDLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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